N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide
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Overview
Description
N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide: is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro-hydroxyphenoxy group and an acetamide group. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide typically involves the reaction of 4-chloro-2-hydroxyphenol with 2-chloropyridine under basic conditions to form the intermediate 5-(4-chloro-2-hydroxyphenoxy)pyridine. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(5-(4-hydroxyphenoxy)pyridin-2-yl)acetamide
- N-(5-(4-chlorophenoxy)pyridin-2-yl)acetamide
- N-(5-(4-methoxyphenoxy)pyridin-2-yl)acetamide
Comparison: N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide is unique due to the presence of both chloro and hydroxy groups on the phenoxy ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-[5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)16-13-5-3-10(7-15-13)19-12-4-2-9(14)6-11(12)18/h2-7,18H,1H3,(H,15,16,17) |
InChI Key |
LRPGVRTXEASQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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